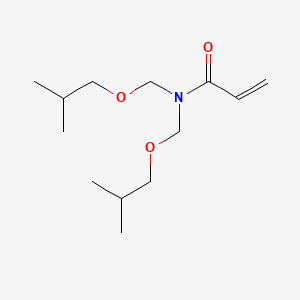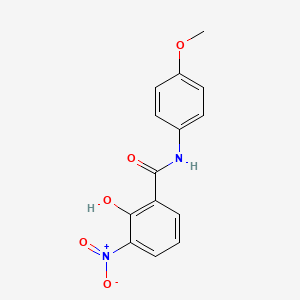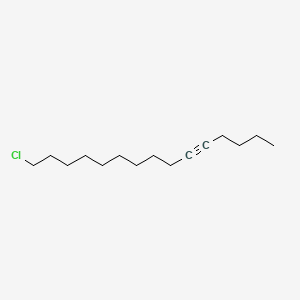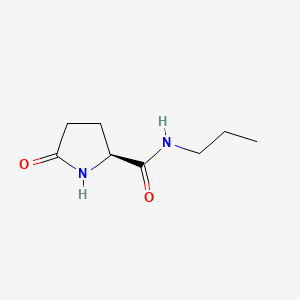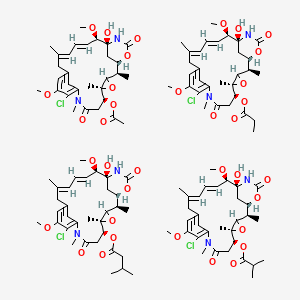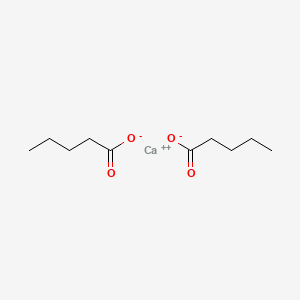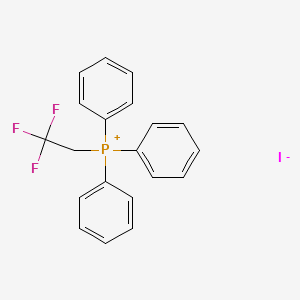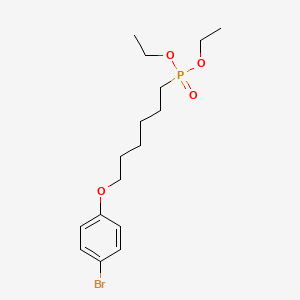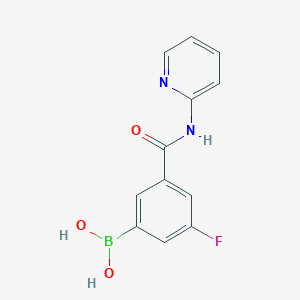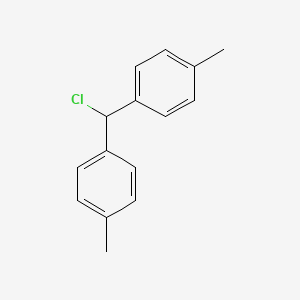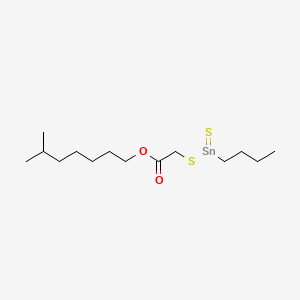
Isooctyl ((butylthioxostannyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl ((butylthioxostannyl)thio)acetate is a chemical compound with the molecular formula C14H28O2S2Sn and a molecular weight of 411.20 g/mol. This compound is known for its unique structure, which includes a butylthioxostannyl group attached to an isooctyl thioacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl ((butylthioxostannyl)thio)acetate typically involves the reaction of isooctyl thioacetate with butylthioxostannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as distillation or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Isooctyl ((butylthioxostannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxostannyl group to a stannyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Stannyl derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
Isooctyl ((butylthioxostannyl)thio)acetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isooctyl ((butylthioxostannyl)thio)acetate involves its interaction with specific molecular targets. The thioxostannyl group can form coordination complexes with metal ions, influencing various biochemical pathways. The acetate moiety can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- Isooctyl ((methylthioxostannyl)thio)acetate
- Isooctyl ((ethylthioxostannyl)thio)acetate
- Isooctyl ((propylthioxostannyl)thio)acetate
Uniqueness
Isooctyl ((butylthioxostannyl)thio)acetate is unique due to its specific butylthioxostannyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
82554-77-6 |
|---|---|
Molecular Formula |
C14H28O2S2Sn |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
butyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/C10H20O2S.C4H9.S.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;;/h9,13H,3-8H2,1-2H3;1,3-4H2,2H3;;/q;;;+1/p-1 |
InChI Key |
NMVTWEGLGYAJFF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](=S)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



